molecular formula C7H16ClNO B13890160 cis-(2-Methylpiperidin-3-YL)methanol hydrochloride

cis-(2-Methylpiperidin-3-YL)methanol hydrochloride

Cat. No.: B13890160
M. Wt: 165.66 g/mol
InChI Key: KUAOSDGMQRHORW-HHQFNNIRSA-N
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Description

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is a chiral compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar biological activities.

    Pyridine: Another nitrogen-containing heterocycle with different chemical properties.

    Piperine: A naturally occurring compound with a piperidine moiety, known for its antioxidant properties.

Uniqueness

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is unique due to its specific stereochemistry and the presence of both a piperidine ring and a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

[(2R,3R)-2-methylpiperidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-6-7(5-9)3-2-4-8-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1

InChI Key

KUAOSDGMQRHORW-HHQFNNIRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)CO.Cl

Canonical SMILES

CC1C(CCCN1)CO.Cl

Origin of Product

United States

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